molecular formula C16H26N2O4S B10879594 1-(2,5-Dimethoxybenzyl)-4-(propylsulfonyl)piperazine

1-(2,5-Dimethoxybenzyl)-4-(propylsulfonyl)piperazine

Cat. No.: B10879594
M. Wt: 342.5 g/mol
InChI Key: LFIDBUGSWVFGCT-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxybenzyl)-4-(propylsulfonyl)piperazine is a chemical compound with the molecular formula C14H22N2O4S It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethoxybenzyl)-4-(propylsulfonyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethoxybenzyl chloride and 4-(propylsulfonyl)piperazine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Catalysts and Reagents: A base such as triethylamine or potassium carbonate is used to facilitate the nucleophilic substitution reaction.

    Procedure: The 2,5-dimethoxybenzyl chloride is added dropwise to a solution of 4-(propylsulfonyl)piperazine in the chosen solvent, along with the base. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified by techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. The use of high-purity starting materials and advanced purification techniques ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethoxybenzyl)-4-(propylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperazine moieties using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols.

Scientific Research Applications

1-(2,5-Dimethoxybenzyl)-4-(propylsulfonyl)piperazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxybenzyl)-4-(propylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-Dimethoxybenzyl)piperazine: Lacks the propylsulfonyl group, which may affect its chemical reactivity and biological activity.

    4-(Propylsulfonyl)piperazine: Lacks the 2,5-dimethoxybenzyl group, which may influence its overall properties.

Uniqueness

1-(2,5-Dimethoxybenzyl)-4-(propylsulfonyl)piperazine is unique due to the presence of both the 2,5-dimethoxybenzyl and propylsulfonyl groups. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

Molecular Formula

C16H26N2O4S

Molecular Weight

342.5 g/mol

IUPAC Name

1-[(2,5-dimethoxyphenyl)methyl]-4-propylsulfonylpiperazine

InChI

InChI=1S/C16H26N2O4S/c1-4-11-23(19,20)18-9-7-17(8-10-18)13-14-12-15(21-2)5-6-16(14)22-3/h5-6,12H,4,7-11,13H2,1-3H3

InChI Key

LFIDBUGSWVFGCT-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)CC2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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